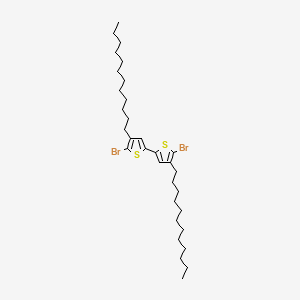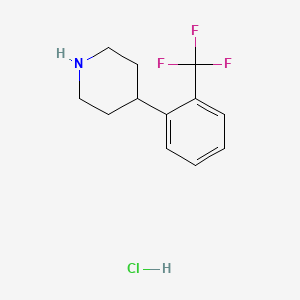
莱万
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levan is a polysaccharide composed of fructose units linked primarily by β-2,6 glycosidic bonds. It is a type of fructan, a class of polysaccharides made up of fructose residues. Levan is produced by various microorganisms, including bacteria and fungi, as well as some plants. It is known for its unique physicochemical properties and biological activities, making it a versatile biopolymer with numerous industrial applications .
科学研究应用
Levan has a wide range of scientific research applications across various fields:
作用机制
Target of Action
Levan, a β-(2,6)-linked fructose polymer, is a versatile biopolymer that exhibits a wide range of properties . It is produced by various microorganisms using sucrose, food industry byproducts, and agricultural wastes . The primary targets of Levan are the CD44 receptors, to which it has an affinity for binding .
Mode of Action
Levan interacts with its targets, the CD44 receptors, through a process of self-aggregation and encapsulation . This interaction results in changes such as controlled release capacity, water retention, and the ability to form films . Levan is synthesized by the enzymatic breakdown of sucrose into glucose and fructose, a reaction catalyzed by Levansucrase .
Biochemical Pathways
Levan affects various biochemical pathways, contributing to its diverse properties. It plays a crucial role in microbial biofilm formation and has been demonstrated to have intrinsic anticancer activity against various cancer cell lines, where it inhibits cancer cell proliferation and induces apoptosis .
Pharmacokinetics
Levan’s high biocompatibility suggests that it may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of Levan’s action are wide-ranging. It exhibits immunomodulatory and prebiotic activity, antimicrobial and anticancer activity, as well as high biocompatibility . Levan has been demonstrated to have intrinsic anticancer activity against various cancer cell lines, where it inhibits cancer cell proliferation, induces apoptosis, and exhibits cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Levan. Microbial fermentation, which utilizes low-cost substrates such as molasses and agricultural waste, reduces production costs and benefits extraction and purification processes, enhancing scalability and cost-effectiveness . Understanding the genetic control and environmental factors influencing Levan branching and molecular weight distribution will contribute to a more comprehensive understanding of Levan biosynthesis .
生化分析
Biochemical Properties
Levan’s fructose chain is formed by β-(2,6) glycosidic bonds with some β-(2,1) linked branch chains . The monosaccharide composition of levan is fructose and glucose . The polymer produced by the recombinant levansucrase is β-(2,6) levan .
Molecular Mechanism
The molecular mechanism of levan involves the action of the enzyme levansucrase, which synthesizes levan from sucrose . The enzyme is stimulated by K+ and Ca2+ ions .
Temporal Effects in Laboratory Settings
In laboratory settings, the yield of levan biosynthesis from 10% (w/v) sucrose with 6.45 U/g sucrose of levansucrase was 30.6 g/L . The molecular weight of the levan was approximately 1.56×10^6 Da, as measured by GPC .
Metabolic Pathways
Levan is involved in the sucrose metabolic pathway, where it is synthesized from sucrose by the action of the enzyme levansucrase .
准备方法
Synthetic Routes and Reaction Conditions
Levan is synthesized by the enzymatic breakdown of sucrose into glucose and fructose, a reaction catalyzed by the enzyme levansucrase. This enzyme specifically adds fructose monomers to construct β-2,6-glycosidic bonds, facilitating levan polymerization .
Industrial Production Methods
Microbial fermentation is the most potent and cost-effective process for commercial-scale levan production. Various microorganisms, such as Zymomonas mobilis, Halomonas smyrnensis, Acetobacter xylinum, Aspergillus sydowii, and Bacillus subtilis, can biosynthesize levan from sucrose. The use of low-cost substrates like molasses and agricultural waste reduces production costs and enhances scalability .
化学反应分析
Types of Reactions
Levan undergoes various chemical reactions, including:
Oxidation: Levan can be oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can modify the molecular structure of levan.
Substitution: Levan can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including acids and bases, can be used to introduce new functional groups.
Major Products
The major products formed from these reactions include oxidized levan derivatives, reduced levan, and substituted levan with different functional groups .
相似化合物的比较
Similar Compounds
Inulin: Another fructan with β-2,1 glycosidic bonds, widely used in the food industry for its prebiotic activity.
Dextran: A polysaccharide composed of glucose units, used as a blood plasma substitute and in various medical applications.
Xanthan: A polysaccharide used as a food additive and rheology modifier.
Uniqueness of Levan
Levan’s unique combination of physicochemical properties and biological activities sets it apart from other similar compounds. Its β-2,6 glycosidic bonds provide distinct structural and functional characteristics, making it a highly versatile biopolymer with diverse applications .
属性
CAS 编号 |
9013-95-0 |
|---|---|
分子式 |
C18H32O16 |
分子量 |
504.4 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R)-5-[[(2R,3S,4S,5R)-5-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxymethyl]-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C18H32O16/c19-1-7-10(23)14(27)17(5-21,33-7)31-3-9-12(25)15(28)18(6-22,34-9)30-2-8-11(24)13(26)16(29,4-20)32-8/h7-15,19-29H,1-6H2/t7-,8-,9-,10-,11-,12-,13+,14+,15+,16-,17-,18-/m1/s1 |
InChI 键 |
ZFTFOHBYVDOAMH-XNOIKFDKSA-N |
SMILES |
C(C1C(C(C(O1)(CO)OCC2C(C(C(O2)(CO)COC3C(C(C(O3)(CO)O)O)O)O)O)O)O)O |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)OC[C@@H]3[C@H]([C@@H]([C@](O3)(CO)O)O)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(O1)(CO)OCC2C(C(C(O2)(CO)OCC3C(C(C(O3)(CO)O)O)O)O)O)O)O)O |
物理描述 |
Solid |
产品来源 |
United States |
Q1: What is levan and what is its basic chemical structure?
A1: Levan is a fructan, a type of polysaccharide composed entirely of fructose units. [, , ] It is characterized by a linear backbone of fructose molecules linked by β-(2,6)-glycosidic bonds, with varying degrees of branching through β-(2,1)-linkages. [, , , ]
Q2: How does the molecular weight of levan vary?
A2: Levan exists in a wide range of molecular weights, from a few thousand daltons to several million daltons. [, , ] The molecular weight significantly influences its physicochemical properties and biological activities.
Q3: How can the structure of levan be determined?
A3: Several techniques are employed to characterize levan structure, including high-performance liquid chromatography (HPLC) [, ], nuclear magnetic resonance (NMR) spectroscopy [, ], methylation analysis [], and mass spectrometry [].
Q4: What are the advantages of using levan in material science?
A4: Levan exhibits excellent biocompatibility, biodegradability, and film-forming properties. [, , , ] These characteristics make it suitable for applications in drug delivery, food packaging, and other biotechnological fields.
Q5: How does glycerol affect the properties of levan films?
A5: Glycerol acts as a plasticizer for levan, improving its flexibility and processibility. [] Optimal glycerol content is crucial for achieving desirable film properties, with higher concentrations decreasing film cohesiveness.
Q6: What are the key enzymes involved in levan synthesis and degradation?
A6: Levansucrase, a fructosyltransferase, catalyzes levan synthesis by transferring fructose units from sucrose to a growing levan chain. [, , , ] Levan degradation is facilitated by enzymes like levanases, which hydrolyze levan into fructose and fructooligosaccharides (FOS). [, , , ]
Q7: How does the structure of levan influence its degradation by levanases?
A7: The degree of branching in levan impacts its susceptibility to levanase activity. [] Highly branched levans are generally degraded more slowly than those with lower branching.
Q8: What are the potential applications of levan and its derivatives in food technology?
A8: Levan's prebiotic properties, low calorie content, and ability to act as a thickening agent make it a promising food ingredient. [, , ] It can potentially serve as a low-calorie sweetener and contribute to gut health by promoting the growth of beneficial gut bacteria.
Q9: Is levan safe for human consumption and other biological applications?
A9: Studies indicate that levan exhibits good biocompatibility and low toxicity, making it suitable for various biomedical applications. [, , ] Research on its use as a dietary supplement for fish also highlights its safety profile. [, ]
Q10: What is the environmental impact of levan production and disposal?
A10: Levan is biodegradable, which reduces its environmental footprint compared to synthetic polymers. [] Research on sustainable levan production using low-cost substrates, like molasses and fruit peels, further minimizes environmental impact. [, ]
Q11: How can we promote resource efficiency in the context of levan production?
A11: Exploring alternative substrates, like agro-industrial waste, for levan production can contribute to resource efficiency and waste management. [, ] Additionally, developing efficient downstream processing methods can minimize waste generation.
Q12: What are some crucial tools and resources for advancing levan research?
A12: Advanced analytical techniques, like HPLC, NMR, and mass spectrometry, are essential for characterizing levan structure and studying its properties. [, , ] Genetic engineering tools play a vital role in developing modified levan-producing strains and studying the enzymes involved in levan metabolism. [, , ]
Q13: What are some significant milestones in the history of levan research?
A13: Early studies focused on isolating levan-producing bacteria and characterizing the enzyme levansucrase. [, ] Subsequent research delved into levan's structure, properties, and potential applications in various fields, including medicine, food technology, and material science.
Q14: What are some examples of interdisciplinary research involving levan?
A15: The development of levan-based nanoparticles for drug delivery combines expertise from material science, nanotechnology, and pharmaceutical sciences. [] Studies exploring the synergistic effects of levan and beneficial microbes in promoting plant growth and disease resistance highlight the intersection of microbiology, plant science, and agricultural biotechnology. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1592424.png)
![(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine](/img/structure/B1592426.png)






![1-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592438.png)



